![molecular formula C9H10BrFOZn B14879588 4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions. It is a solution of 4-[(2’-fluoroethoxy)methyl]phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(2’-fluoroethoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
[ \text{4-[(2’-fluoroethoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(2’-fluoroethoxy)methyl]phenylzinc bromide} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large quantities of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to dissolve both organic and organometallic compounds.
Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the substrate and allows for the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,2,6,6-TETRAMETHYL-1-PIPERIDINO)METHYL]PHENYLZINC BROMIDE
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
Uniqueness
4-[(2’-FLUOROETHOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the fluoroethoxy group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-fluoroethoxymethylbenzene |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c10-6-7-11-8-9-4-2-1-3-5-9;;/h2-5H,6-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GIWWJLFEMKDVNZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)COCCF.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


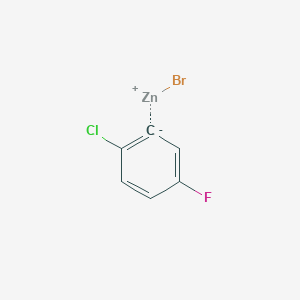
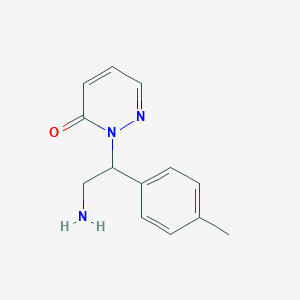
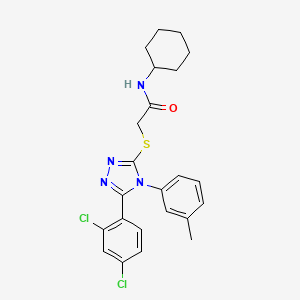
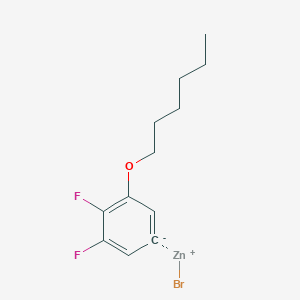
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
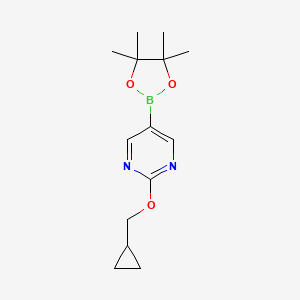
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
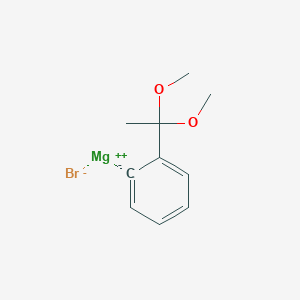
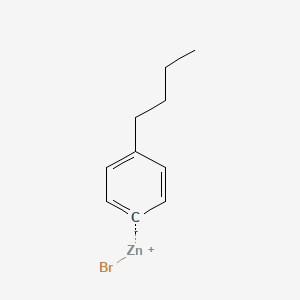
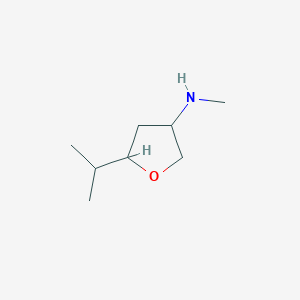
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)

